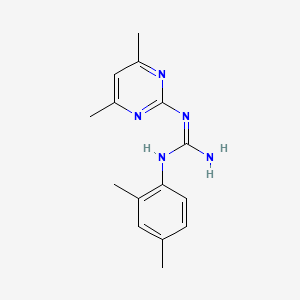
3-methoxy-4-(2-propyn-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-(2-propyn-1-yloxy)benzamide, also known as MPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPB belongs to the class of compounds known as benzamides, which are known to have various pharmacological activities.
Scientific Research Applications
3-methoxy-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research for this compound is its anti-inflammatory activity. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to play a crucial role in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
This compound has also been studied for its potential anti-cancer activity. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(2-propyn-1-yloxy)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of inflammatory cytokines. By inhibiting PDE4, this compound reduces the production of pro-inflammatory cytokines and thus has anti-inflammatory activity.
This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This compound has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-methoxy-4-(2-propyn-1-yloxy)benzamide is its high yield in synthesis. This compound is also relatively stable and can be stored for long periods without degradation. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood.
One of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
For the study of 3-methoxy-4-(2-propyn-1-yloxy)benzamide include the development of more soluble and bioavailable derivatives and the study of this compound in combination with other drugs.
Synthesis Methods
The synthesis of 3-methoxy-4-(2-propyn-1-yloxy)benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ammonia to form this compound. The synthesis of this compound has been reported in several research articles, and the yield of the compound is reported to be high.
Properties
IUPAC Name |
3-methoxy-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKSOFAIUUIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5355593.png)
![2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5355610.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5355611.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5355613.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355617.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5355621.png)
![4-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}benzoic acid](/img/structure/B5355632.png)

![methyl 2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5355666.png)
![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5355676.png)
![2-isobutyl-6-[(phenylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5355684.png)
![ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5355691.png)
![3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355698.png)
![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-fluorobenzoate](/img/structure/B5355703.png)
